molecular formula C23H23N5OS B15023967 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B15023967
M. Wt: 417.5 g/mol
InChI Key: UXNREVPZMWJVDZ-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at position 6 with a [(4-methylphenyl)sulfanyl]methyl group and at position 2 with a 4,6,8-trimethylquinazolin-2-yl amino moiety.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5OS/c1-13-5-7-18(8-6-13)30-12-17-11-20(29)26-23(25-17)28-22-24-16(4)19-10-14(2)9-15(3)21(19)27-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

UXNREVPZMWJVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=C(C=C(C=C4C(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the 4-methylphenylsulfanyl group and the 4,6,8-trimethylquinazolin-2-ylamino group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.

Scientific Research Applications

6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidinone core: Facilitates hydrogen bonding via the carbonyl oxygen and NH groups.
  • Trimethylquinazoline substituent : Introduces steric bulk and hydrophobic interactions, likely improving target binding specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related pyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) logP HBD HBA Polar Surface Area (Ų) Notable Features
Target Compound C₂₂H₂₃N₆OS 419.07* ~2.8* 2 8 ~105* Quinazoline substituent; high lipophilicity
6-Amino-2-sulfanylpyrimidin-4(3H)-one C₄H₄N₃OS 141.16 0.12 2 4 79.5 Simplest analogue; minimal substituents
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one C₁₁H₁₁N₃OS 233.29 1.65 2 5 85.3 Benzyl group enhances lipophilicity
6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one C₁₁H₁₂N₄O 216.24 0.6 3 4 79.5 Aromatic amino group; increased H-bond capacity
6-Amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one C₁₅H₁₅N₅O₄S 361.38 1.36 3 9 101.2 Oxadiazole ring; moderate logP and high polar surface area

*Estimated values based on structural analysis.

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s trimethylquinazoline group increases logP (~2.8) compared to simpler derivatives like 6-amino-2-sulfanylpyrimidin-4(3H)-one (logP 0.12) . This enhances membrane permeability but may reduce aqueous solubility. The oxadiazole-containing analogue (logP 1.36) balances lipophilicity and polarity, suggesting the target compound’s higher logP could limit bioavailability.

The 4-methylphenylsulfanyl group lacks the H-bond capacity of aromatic amino substituents (e.g., HBD = 3 in ), which may reduce polar interactions but enhance hydrophobic binding.

Bioactivity Correlations: Compounds with pyrimidinone cores and aromatic substituents (e.g., benzyl or quinazoline groups) often exhibit kinase inhibitory activity . The target compound’s trimethylquinazoline group may mimic ATP-binding motifs in kinases, as seen in CDK2 inhibitors . Hierarchical clustering of bioactivity profiles (as in ) suggests structurally similar compounds cluster by mechanism of action, implying the target compound may share bioactivity with kinase inhibitors.

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